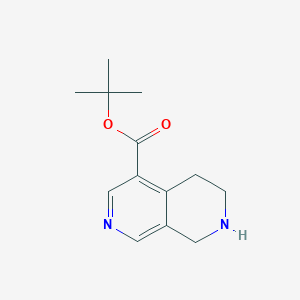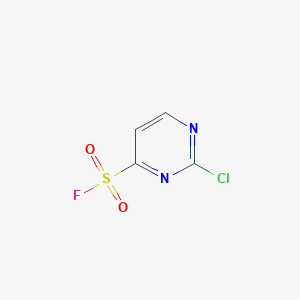![molecular formula C20H19N3O5S B3008954 2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide CAS No. 899976-31-9](/img/structure/B3008954.png)
2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide, also known as DT-13, is a novel compound that has gained attention in the scientific community due to its promising potential in various biomedical applications. It belongs to the class of isoindole-1,3-dione derivatives and has been synthesized using a variety of methods.
科学的研究の応用
Anticonvulsant Evaluation : Compounds derived from 2-(1,3-dioxoisoindol-2-yl) have been evaluated for their anticonvulsant properties. For instance, derivatives of this compound have shown significant anticonvulsant activity in models such as the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures in mice, indicating their potential as anticonvulsant agents (Nath et al., 2021).
Anti-inflammatory Applications : Derivatives of 2-(1,3-dioxoisoindolin-2-yl) have been synthesized and evaluated for anti-inflammatory activity using in vitro and in vivo models. These compounds have shown promising results in reducing inflammation, suggesting their use in developing anti-inflammatory agents (Nikalje et al., 2015).
Antitumor Activity : Studies have indicated that derivatives of 2-(1,3-dioxoisoindolin-2-yl) possess considerable antitumor activity against certain cancer cell lines. This suggests their potential use in cancer treatment strategies (Yurttaş et al., 2015).
Central Nervous System Depressant Activities : Some derivatives have been evaluated for their central nervous system (CNS) depressant activities, showing efficacy in inhibiting seizure spread in experimental models (Nikalje et al., 2011).
Antimicrobial and Antifungal Properties : Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities, with some showing significant effectiveness against various microbial strains (Saravanan et al., 2010).
Antioxidant Activities : Studies also indicate that certain derivatives of 2-(1,3-dioxoisoindolin-2-yl) show antioxidant properties, which can be beneficial in various therapeutic applications (Ahmad et al., 2012).
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c24-18(13-22-19(25)16-5-1-2-6-17(16)20(22)26)21-14-7-9-15(10-8-14)23-11-3-4-12-29(23,27)28/h1-2,5-10H,3-4,11-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVMHUJWRGPMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008876.png)
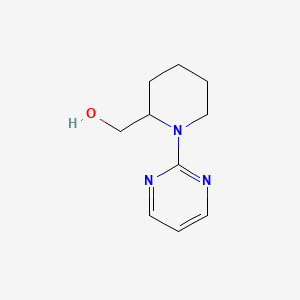
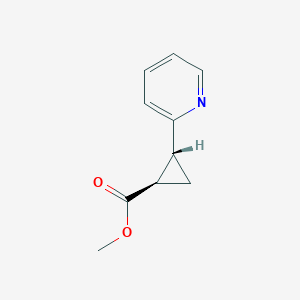

![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carbonitrile](/img/structure/B3008881.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B3008882.png)
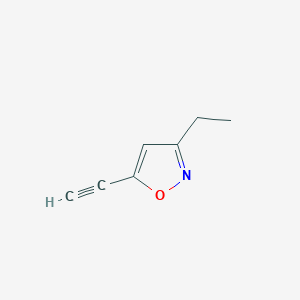
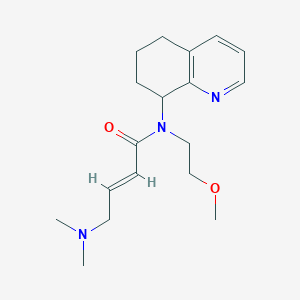
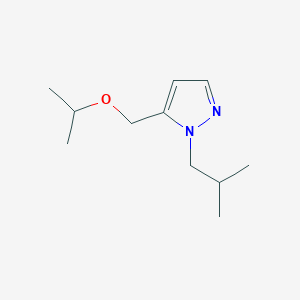
![9-(4-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3008891.png)
